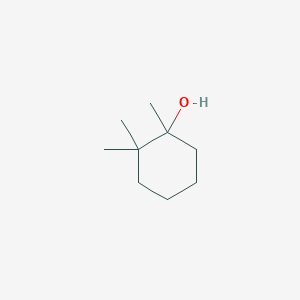

Trimethylcyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allocholic acid is a bile acid, a type of steroid acid found predominantly in the bile of mammals. It is a derivative of cholanoic acid, specifically a 5α-cholanoic acid, which means the hydrogen at the C-5 position is alpha-oriented . Allocholic acid is known for its role in liver regeneration and carcinogenesis, and it has been identified in various vertebrates, including humans .

Preparation Methods

Allocholic acid can be synthesized through several methods. One common synthetic route involves the epimerization of the C-5 hydrogen of cholic acid derivatives . Another method includes the simultaneous oxidation-dehydrogenation reaction of 3α-hydroxy 5β-bile acid formyl esters with iodoxybenzene, catalyzed by benzeneseleninic anhydride . Industrial production methods often involve the use of advanced chromatography techniques to isolate and purify the compound from natural sources, such as the bile of certain animals .

Chemical Reactions Analysis

Allocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodoxybenzene for oxidation and lithium/liq. ammonia for reductive allomerization . The major products formed from these reactions include 3-oxo 5α-compounds and other bile acid derivatives .

Scientific Research Applications

Allocholic acid has several scientific research applications. In chemistry, it is used to study the synthesis and behavior of bile acids. In biology and medicine, it has been shown to protect against α-naphthylisothiocyanate-induced cholestasis in mice by ameliorating disordered bile acid homeostasis . This makes it a potential candidate for treating liver diseases. Additionally, allocholic acid has been studied for its role as a pheromone in certain fish species, such as the sea lamprey .

Mechanism of Action

The mechanism of action of allocholic acid involves the regulation of bile acid and salt transport, as well as the modulation of bile secretion-related signaling pathways . It has been shown to downregulate the expression of liver bile acid synthesis enzymes, such as Cyp8b1, and enhance the expression of liver and kidney efflux transport proteins, such as Mrp4 and Mdr1 . These changes promote the efflux of bile acids from the liver and their excretion through the kidneys, thereby restoring bile acid balance and alleviating liver damage .

Comparison with Similar Compounds

Allocholic acid is similar to other bile acids, such as cholic acid and chenodeoxycholic acid. it is unique in its alpha-orientation at the C-5 position, which gives it distinct chemical and biological properties . Other similar compounds include isocholic acid and allolithocholic acid, which are also derivatives of cholanoic acid but differ in their hydroxylation patterns and biological activities .

Properties

CAS No. |

1321-60-4 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

1,2,2-trimethylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-8(2)6-4-5-7-9(8,3)10/h10H,4-7H2,1-3H3 |

InChI Key |

UENOQWSWMYJKIW-UHFFFAOYSA-N |

SMILES |

CC1(CCCCC1(C)O)C |

Canonical SMILES |

CC1(CCCCC1(C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.